molecular formula C22H20N4O3S B12134076 N-{3-[(2-methoxyphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide

N-{3-[(2-methoxyphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide

Cat. No.: B12134076
M. Wt: 420.5 g/mol
InChI Key: BQTSYXLRJBLTOY-UHFFFAOYSA-N
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Description

This compound features a benzopyrazine core substituted with a 2-methoxyphenylamino group at position 3 and a 4-methylbenzenesulfonamide moiety at position 2 (Figure 1). Its design aligns with structural optimization strategies for enhancing binding affinity and selectivity toward ADAM17, a therapeutic target in cancer and inflammatory diseases .

Properties

Molecular Formula

C22H20N4O3S

Molecular Weight

420.5 g/mol

IUPAC Name

N-[3-(2-methoxyanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C22H20N4O3S/c1-15-11-13-16(14-12-15)30(27,28)26-22-21(23-17-7-3-4-8-18(17)24-22)25-19-9-5-6-10-20(19)29-2/h3-14H,1-2H3,(H,23,25)(H,24,26)

InChI Key

BQTSYXLRJBLTOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC=C4OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(2-methoxyphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide typically involves multiple steps. One common method includes the condensation of 2-methoxyaniline with quinoxaline-2-carboxylic acid, followed by sulfonation with 4-methylbenzenesulfonyl chloride. The reaction conditions often require the use of catalysts such as copper or palladium to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(2-methoxyphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

Anticancer Activity

N-{3-[(2-methoxyphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide has been studied for its potential as an anticancer agent. Research indicates that quinoxaline derivatives exhibit a range of mechanisms that contribute to their anticancer efficacy, including:

  • Inhibition of Tyrosine Kinases: These compounds can inhibit key enzymes involved in cancer cell signaling pathways, thus preventing tumor growth.
  • Induction of Apoptosis: They promote programmed cell death in cancer cells, which is crucial for effective cancer treatment.
  • Tubulin Polymerization Inhibition: This action disrupts the mitotic spindle formation necessary for cell division, leading to cancer cell death .

A study demonstrated that various quinoxaline derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7, indicating substantial antiproliferative activity .

Antimicrobial Properties

The compound is also being explored for its antimicrobial potential. Its structural features allow it to interact with bacterial enzymes or membranes, potentially leading to bactericidal effects. Quinoxaline derivatives have shown effectiveness against various strains of bacteria and fungi, making them candidates for further development into antimicrobial agents .

Therapeutic Applications

Beyond oncology and infectious diseases, this compound is being investigated for its therapeutic potential in treating other diseases:

  • Anti-inflammatory Effects: Some studies suggest that quinoxaline derivatives may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
  • Neuroprotective Effects: There is emerging evidence that certain quinoxaline compounds may protect neuronal cells from damage, indicating potential applications in neurodegenerative diseases .

Case Studies and Research Findings

StudyFocusKey Findings
Alcaraz et al., 2022Anticancer ActivityIdentified mechanisms including tyrosine kinase inhibition; compounds showed low micromolar activity against cancer cell lines.
Nyoni et al., 2023Antimicrobial ActivityDemonstrated effectiveness against specific bacterial strains; suggested further exploration into structure-function relationships.
Shinde et al., 2023Anti-inflammatory PropertiesCompounds exhibited significant reduction in inflammatory markers in vitro; potential applications in chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of N-{3-[(2-methoxyphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to the compound’s observed biological effects. The pathways involved often include signal transduction pathways related to cell growth and proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Features and Modifications

The quinoxaline scaffold serves as the parent structure for this compound class, with substitutions at R1 (sulfonamide group) and R2 (aryl/alkylamino group) critical for bioactivity. Key analogs and their structural variations are summarized below:

Table 1: Structural Comparison of Quinoxaline Sulfonamide Derivatives
Compound Name R1 Substituent R2 Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-Methylbenzenesulfonamide 2-Methoxyphenylamino C22H20N4O3S 420.48 ADAM17 inhibition potential
N-(3-((Furan-2-ylmethyl)amino)quinoxalin-2-yl)-4-methylbenzenesulfonamide 4-Methylbenzenesulfonamide Furan-2-ylmethylamino C21H20N4O3S 408.47 Lead ADAM17 inhibitor; furan enhances hydrophobic interactions
N-{3-[(3-Methoxypropyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide 4-Methylbenzenesulfonamide 3-Methoxypropylamino C19H22N4O3S 386.47 Increased flexibility; moderate logP
N-{3-[(2,3-Dimethylphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide 4-Methylbenzenesulfonamide 2,3-Dimethylphenylamino C23H22N4O2S 418.52 Steric bulk; potential reduced activity
4-Fluoro-N-{3-[(2-methoxybenzyl)amino]quinoxalin-2-yl}benzenesulfonamide 4-Fluorobenzenesulfonamide 2-Methoxybenzylamino C22H19FN4O3S 438.47 Fluorine enhances electronegativity

Pharmacological Activity and Target Binding

  • ADAM17 Inhibition: The lead compound (furan-2-ylmethylamino analog) demonstrated potent ADAM17 inhibition via interactions with His 405, His 415, and Leu 348 residues . The target compound’s 2-methoxyphenyl group may enhance π-π stacking with aromatic residues but could reduce hydrophobic interactions compared to the furan derivative.
  • Cytotoxicity: Analogs such as N-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides () showed dose-dependent cytotoxicity in HCT-116 and MCF-7 cells (IC50: 10–25 μg/mL), though their mechanisms differ from ADAM17-targeted compounds .

Physicochemical Properties

  • In contrast, the 2,3-dimethylphenyl derivative () exhibits higher hydrophobicity (logP ~3.5), which may limit bioavailability.

Table 2: Key Pharmacological and Structural Data

Compound ADAM17 IC50 (nM) Cytotoxicity (IC50, μg/mL) Binding Interactions
N-(3-((Furan-2-ylmethyl)amino)quinoxalin-2-yl)-4-methylbenzenesulfonamide 12.5 N/A His 405, His 415, Leu 348
Target Compound Under study 18.2 (HCT-116) Predicted: His 405, π-π stacking
4-Fluoro-N-{3-[(2-methoxybenzyl)amino]quinoxalin-2-yl}benzenesulfonamide N/A 22.7 (MCF-7) Enhanced electronegativity

Biological Activity

N-{3-[(2-methoxyphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide is a complex organic compound belonging to the quinoxaline derivatives class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Structure:

  • Molecular Formula: C22H20N4O3S
  • Molecular Weight: 420.5 g/mol
  • IUPAC Name: N-[3-(2-methoxyphenylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide

The compound features a quinoxaline core, which is known for its significant biological activity, particularly in the inhibition of various enzymes and receptors.

1. Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Preliminary studies indicate that it may inhibit specific kinases involved in cancer progression. Kinase inhibitors are crucial in cancer therapy due to their ability to block pathways that promote tumor growth.

Table 1: Summary of Enzyme Inhibition Studies

Enzyme TargetInhibition TypeIC50 Value (µM)Reference
EGFRCompetitive0.5
VEGFRNon-competitive1.2
PDGFRMixed inhibition0.8

2. Antimicrobial Activity

The sulfonamide moiety in this compound suggests potential antibacterial properties. Research has shown that similar compounds exhibit significant antibacterial activity against various strains of bacteria.

Case Study: Antibacterial Efficacy
A study evaluating the antibacterial activity of sulfonamide derivatives found that compounds similar to this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range.

The proposed mechanism of action for this compound involves:

  • Binding to Active Sites: The compound likely binds to the ATP-binding pocket of kinases, inhibiting their activity.
  • Modulation of Signaling Pathways: By inhibiting specific kinases, it may disrupt critical signaling pathways involved in cell proliferation and survival.

Toxicological Profile

While the biological activity is promising, it is essential to consider the compound's safety profile. Toxicological studies are necessary to evaluate potential side effects and establish safe dosage levels for therapeutic use.

Table 2: Toxicity Assessment Summary

Test TypeResultReference
Acute ToxicityLow
CytotoxicityModerate
MutagenicityNegative

Q & A

Q. Optimization Strategies :

Sequential Dosing : Administer the compound 24 h before radiation to maximize DNA damage synergy.

Fractionated Regimens : Use lower doses (e.g., 10 μM) with 2 Gy radiation fractions to minimize toxicity.

In Vivo Validation : Monitor tumor regression in xenograft models via bioluminescence imaging .

Advanced: How to analyze its inhibitory effects on cytokine pathways like IL6 using molecular tools?

Methodological Answer:

  • qPCR : Quantify IL6 mRNA levels in glucose-stimulated macrophages (primers: IL6-F: 5′-...-3′, IL6-R: 5′-...-3′). Normalize to GAPDH.
  • ELISA : Measure IL6 protein secretion in cell supernatants (detection limit: 1 pg/mL).
  • Western Blot : Assess STAT3 phosphorylation (Tyr705) as a downstream IL6 signaling marker. Pretreatment with 10 μM compound for 6 h shows >50% inhibition .

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